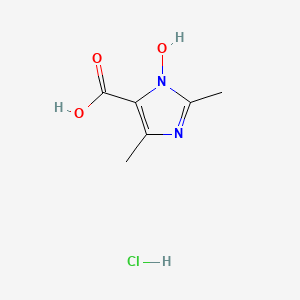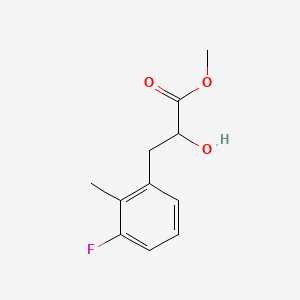![molecular formula C16H21N3O2 B13585346 tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a benzodiazole ring, and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the benzodiazole derivative is reacted with an appropriate vinyl halide in the presence of a palladium catalyst.
Carbamate Formation: The final step involves the reaction of the benzodiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods: Industrial production of tert-butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the benzodiazole ring or the ethenyl group, resulting in the formation of partially or fully saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated benzodiazole derivatives, ethyl derivatives
Substitution: Substituted carbamates
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to the presence of the benzodiazole ring.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodiazole ring can interact with aromatic residues in the active site of enzymes, while the carbamate group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
- tert-Butyl N-(2-phenylethyl)carbamate
- tert-Butyl N-(2-(1H-benzimidazol-2-yl)ethyl)carbamate
- tert-Butyl N-(2-(1H-indol-3-yl)ethyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate moiety, they differ in the nature of the aromatic ring and the substituents attached to it.
- Unique Features: tert-Butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate is unique due to the presence of the ethenyl group and the benzodiazole ring, which confer distinct electronic and steric properties.
- Applications: The unique structural features of tert-butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate make it particularly suitable for applications in catalysis, drug development, and material science, where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-ethenylbenzimidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H21N3O2/c1-5-19-13-9-7-6-8-12(13)18-14(19)10-11-17-15(20)21-16(2,3)4/h5-9H,1,10-11H2,2-4H3,(H,17,20) |
InChI Key |
HLVGJQVRGBOYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC2=CC=CC=C2N1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine](/img/structure/B13585269.png)
![2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)
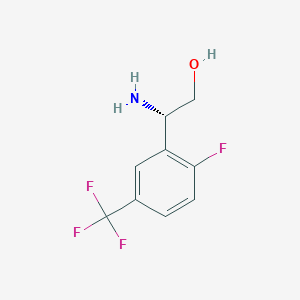
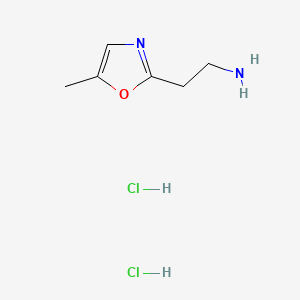
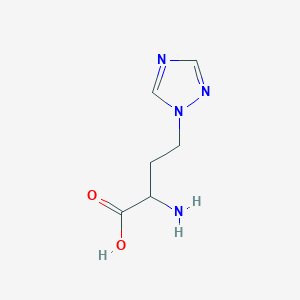

![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)
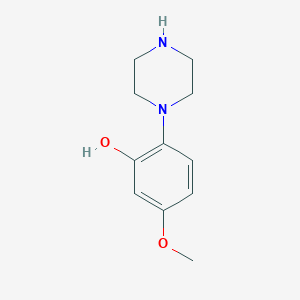

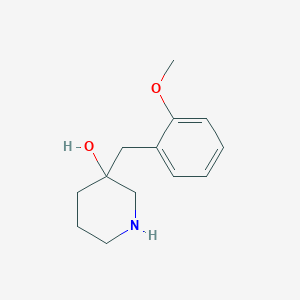
![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
